O-Desaryl Ranolazine is classified under the category of pharmaceutical metabolites. It is generated during the metabolic processing of Ranolazine within the body. The compound is also recognized in various chemical databases and has been the subject of research due to its potential therapeutic implications .
The synthesis of O-Desaryl Ranolazine typically involves several steps that modify the parent compound, Ranolazine. The process can include:
The molecular structure of O-Desaryl Ranolazine features a piperazine core similar to that of its parent compound, with modifications that differentiate it from Ranolazine. Key structural elements include:
The compound's structural data highlights its potential interactions within biological systems, particularly in cardiac tissues .
O-Desaryl Ranolazine can participate in various chemical reactions typical for compounds containing piperazine moieties:
These reactions are crucial for understanding how O-Desaryl Ranolazine behaves in biological systems and its potential pathways for further modification or degradation .
O-Desaryl Ranolazine exerts its effects primarily through modulation of sodium ion channels in cardiac myocytes. The mechanism involves:
Research indicates that these mechanisms contribute to its therapeutic effects similar to those observed with its parent compound, Ranolazine .
O-Desaryl Ranolazine possesses several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations containing O-Desaryl Ranolazine .
O-Desaryl Ranolazine is primarily utilized in research settings to understand its pharmacological effects and potential applications in treating cardiovascular diseases. Its role as a metabolite provides insights into the metabolic pathways associated with Ranolazine therapy, offering valuable data for developing new therapeutic strategies against angina and related conditions.
Additionally, ongoing studies investigate its efficacy in combination therapies aimed at enhancing cardiac function while minimizing side effects associated with other treatments .
O-Desaryl ranolazine (Chemical Name: 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide; CAS: 172430-46-5) is a primary metabolite of the antianginal drug ranolazine. Its molecular formula is C₁₇H₂₇N₃O₃, with a molecular weight of 321.41 g/mol [4] [6] [10]. The structure comprises three distinct domains:
Stereochemical Considerations:
Table 1: Atomic-Level Descriptors of O-Desaryl Ranolazine
Descriptor | Value |
---|---|
SMILES | OC(CO)CN1CCN(CC(=O)NC2=C(C=CC=C2C)C)CC1 |
InChI Key | JTVAZAUPJVFQPY-UHFFFAOYSA-N |
Hydrogen Bond Donors | 3 (two hydroxyls + one amide) |
Hydrogen Bond Acceptors | 5 (amide carbonyl + piperazine nitrogens + hydroxyls) |
Rotatable Bonds | 8 |
Structurally, O-desaryl ranolazine diverges from ranolazine (C₂₄H₃₃N₃O₄; MW: 427.54 g/mol) through the absence of the methoxyphenyl group and the presence of a dihydroxypropyl terminus. Key differences include:
Molecular Modifications:
Pharmacological Implications:
Table 2: Structural and Property Comparison
Property | O-Desaryl Ranolazine | Ranolazine |
---|---|---|
Molecular Formula | C₁₇H₂₇N₃O₃ | C₂₄H₃₃N₃O₄ |
Molecular Weight | 321.41 g/mol | 427.54 g/mol |
logP (Predicted) | 1.19 | 2.85 |
H-Bond Donors | 3 | 1 |
Key Pharmacophore | Diol-terminated chain | Methoxyphenyl chain |
O-Desaryl ranolazine formation occurs predominantly via cytochrome P450 (CYP)-mediated oxidation in the liver [1] [7]. The metabolic pathway involves:
Primary Enzymes:
Kinetic Parameters:
Secondary Modifications:
Table 3: Metabolic Pathway Characteristics
Metabolic Step | Enzyme | Km (µM) | Vmax (pmol/min/mg) |
---|---|---|---|
Initial O-Demethylation | CYP3A4 | 48 ± 6 | 320 ± 40 |
Alcohol Oxidation | CYP2D6 | 22 ± 3 | 85 ± 10 |
Glucuronidation | UGT1A9 | 210 ± 25 | 110 ± 15 |
Solubility Profile:
Stability Parameters:
Partitioning Behavior:
Solid-State Characteristics:
Table 4: Summary of Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | 0.12 mg/mL | 25°C, pH 7.0 |
Methanol Solubility | >50 mg/mL | 25°C |
logP | 1.19 ± 0.06 | Predicted |
logD₇.₄ | 0.85 | Experimental |
Melting Point | 136–138°C | Differential Scanning Calorimetry |
Storage Stability | ≥1 year | 2–8°C in dark |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7